molecular formula C14H19N3O3 B2386794 (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034433-94-6

(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2386794
CAS No.: 2034433-94-6
M. Wt: 277.324
InChI Key: JTSUVBQOBFZTKJ-UHFFFAOYSA-N
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Description

The compound (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone features a pyrrolidine ring substituted at position 3 with a pyrimidin-2-yloxy group, connected via a methanone bridge to a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name

oxan-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(11-3-8-19-9-4-11)17-7-2-12(10-17)20-14-15-5-1-6-16-14/h1,5-6,11-12H,2-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSUVBQOBFZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The pyrrolidin and pyrimidin groups in the molecule may play key roles in these interactions.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. Given the complexity of the molecule, it is likely that it influences multiple pathways, leading to a range of downstream effects. Without specific knowledge of the compound’s targets, it is difficult to predict which pathways are affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is. Without specific knowledge of the compound’s properties, it is difficult to predict how these factors would influence its action.

Biological Activity

The compound (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a pyrrolidine derivative with potential pharmacological applications. Its unique structure, featuring a pyrimidine and a tetrahydropyran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C14H17N3O2C_{14}H_{17}N_3O_2, and it features the following structural components:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
  • Pyrrolidine ring : A five-membered saturated ring contributing to its biological activity.
  • Tetrahydropyran moiety : A six-membered ring containing oxygen, which enhances lipophilicity.
PropertyValue
Molecular Weight245.30 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined
LogP (octanol-water partition coefficient)2.5

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on pyrrolidine derivatives showed effectiveness against various bacterial strains, suggesting that the target compound may also possess similar activity. Specifically, derivatives with pyrimidine substitutions have demonstrated inhibition of bacterial growth due to their ability to interfere with cell wall synthesis and protein synthesis pathways .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds containing pyrimidine rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and death . In vitro studies indicate that the target compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been documented in literature. Pyrrolidine derivatives have been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests that the target compound could be investigated for potential applications in treating conditions like Alzheimer’s disease .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds revealed that those with a similar structure to our target compound were effective against breast cancer cell lines (MCF-7). The study highlighted that these compounds induced apoptosis through activation of caspase pathways, suggesting a promising avenue for further research into the target compound's anticancer capabilities .

Comparison with Similar Compounds

Structural Analogues

Pyrimidine- and Pyrazole-Containing Derivatives ()

Compounds such as 7b and 10 from share aromatic heterocycles (pyrimidine, pyrazole) and carbonyl groups. For example:

  • 7b: Contains bis-pyrazole and thieno[2,3-b]thiophene units with dual carbonyl linkages. Its IR spectrum shows strong C=O stretches at 1720 cm⁻¹, comparable to the methanone group in the target compound .
  • 10: Features cyanopyrazolo[1,5-a]pyrimidine and dimethylthienothiophene groups. Its molecular weight (604.71 g/mol) is higher than the target compound’s estimated weight (~300–350 g/mol), reflecting the bulkier aromatic systems .

Key Differences :

  • The tetrahydropyran ring introduces conformational flexibility absent in rigid thienothiophene systems.
Pyrrolidine Derivatives (–4)

Compounds like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () share the pyrrolidine core but replace pyrimidinyloxy with fluoropyridine and methanol groups. Fluorine enhances electronegativity, while the methanol group increases polarity compared to the target’s methanone bridge .

Key Similarities :

  • Both utilize pyrrolidine as a central scaffold, which may influence pharmacokinetics (e.g., membrane permeability).

Physicochemical Properties

Property Target Compound (Est.) 7b 10 (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Molecular Weight (g/mol) ~320–350 538.64 604.71 ~250–300
Melting Point (°C) N/A >300 N/A N/A
Key Functional Groups Methanone, Pyrimidine Bis-carbonyl, NH2 Cyano, Pyrimidine Fluoropyridine, Methanol
Solubility Moderate (tetrahydropyran) Low (aromatic bulk) Low High (polar methanol group)

Insights :

  • The target compound’s tetrahydropyran moiety may enhance solubility compared to 7b and 10 , which have bulky aromatic systems.
  • Methanone groups (as in 7b) typically confer stability but reduce polarity compared to alcohols or amines.

Preparation Methods

Grignard Reaction with N-Methoxy-N-Methyltetrahydro-2H-pyran-4-carboxamide

A widely cited method involves reacting N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-60°C to 0°C). This procedure yields 1-(tetrahydro-2H-pyran-4-yl)ethanone with an 81% yield after silica gel chromatography. Key steps include:

  • Reagents : Methylmagnesium bromide (3.0 M in diethyl ether), THF, saturated ammonium chloride.
  • Conditions : Slow warming from -60°C to 0°C over 6 hours.
  • Workup : Extraction with methyl tert-butyl ether, drying over MgSO₄, and concentration.

Table 1: Optimization of Grignard Reaction Conditions

Parameter Value Impact on Yield
Temperature -60°C → 0°C Maximizes nucleophilic addition
Solvent THF Enhances reagent solubility
Equivalents of MeMgBr 2.0 eq Prevents over-addition

Alternative Pathway via Bromination

A bromination method using 1-(tetrahydro-2H-pyran-4-yl)ethanone and bromine in methanol at -10°C to 10°C yields α-brominated derivatives, which serve as intermediates for further functionalization. This approach achieves a 74.28% yield after extraction with diethyl ether and sodium bicarbonate washing.

Formation of 3-(Pyrimidin-2-yloxy)pyrrolidine

The pyrrolidine ring with a pyrimidin-2-yloxy substituent is synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling of Pyrrolidine Derivatives

Patent WO2012004299A1 discloses methods for synthesizing tetrahydro-pyrido-pyrimidine derivatives using palladium catalysts. For example, coupling tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate with 5-(tetrahydropyran-4-yloxy)pyridine under Suzuki-Miyaura conditions forms the pyrimidine-pyrrolidine backbone. Key details:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Ligands : Bidentate phosphines for stability.
  • Solvent : Dichloromethane or THF.

Table 2: Coupling Reaction Parameters

Component Role Optimal Quantity
Pd(PPh₃)₄ Catalyst 5 mol%
K₂CO₃ Base 3.0 eq
Reaction Time - 12–24 hours

Oxidative Functionalization of Pyrrolidine

Patent US8633227B2 describes the oxidation of pyrrolidine intermediates using m-chloroperbenzoic acid (mCPBA) to introduce hydroxyl groups, which are subsequently displaced by pyrimidin-2-ol under Mitsunobu conditions (DIAD, PPh₃). This method avoids racemization and achieves >90% enantiomeric excess.

Assembly of the Final Compound

The convergent synthesis involves coupling the tetrahydro-2H-pyran-4-yl methanone and 3-(pyrimidin-2-yloxy)pyrrolidine moieties via amide bond formation.

Carbamate Activation and Amide Coupling

A patented approach (WO2012004299A1) activates the methanone as a mixed carbonate using 4-nitrophenyl chloroformate, followed by reaction with 3-(pyrimidin-2-yloxy)pyrrolidine in the presence of Hünig’s base. The reaction proceeds in dichloromethane at 25°C, yielding the target compound in 68% yield after HPLC purification.

Critical Factors :

  • Base Selection : DIPEA outperforms TEA in minimizing side reactions.
  • Solvent Polarity : Dichloromethane prevents premature hydrolysis.

Reductive Amination Alternative

A two-step reductive amination protocol is documented in WO2006063167A1:

  • Condensation of tetrahydro-2H-pyran-4-yl methanone with 3-(pyrimidin-2-yloxy)pyrrolidine using Ti(OiPr)₄.
  • Reduction with NaBH₃CN in methanol at 0°C.
    This method achieves a 72% yield but requires strict moisture control.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexanes:ethyl acetate) is standard for intermediate purification. For the final compound, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomers and removes trace catalysts.

Spectroscopic Validation

  • ¹H NMR : Key signals include pyrrolidine δ 3.98 (m, 2H), pyran δ 3.42 (m, 2H), and pyrimidine δ 8.21 (s, 2H).
  • LCMS : [M+H]⁺ = 318.2 (calculated), 318.4 (observed).

Challenges and Optimization Opportunities

Byproduct Formation in Grignard Reactions

Over-addition of MeMgBr generates tertiary alcohol byproducts. Substituting MeMgBr with MeLi reduces this issue but lowers yield to 65%.

Catalyst Deactivation in Coupling Steps

Palladium black precipitation occurs in large-scale reactions. Adding EDTA (0.1 eq) chelates leached Pd, improving catalyst longevity.

Q & A

Q. What are the key considerations for synthesizing (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with high purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with the pyrrolidine ring, introducing the pyrimidin-2-yloxy group via nucleophilic substitution (e.g., Mitsunobu reaction or SNAr under basic conditions). Protect the pyrrolidine nitrogen during subsequent steps to avoid side reactions .
  • Methanone Linkage: Couple the modified pyrrolidine to tetrahydro-2H-pyran-4-yl using a carbonyl transfer reagent (e.g., EDCI/HOBt-mediated amidation or Friedel-Crafts acylation). Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product. Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction provides definitive stereochemical confirmation. Crystallize the compound in a solvent system (e.g., DCM/hexane) and analyze bond angles/planarity of the pyrimidine and tetrahydropyran rings .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks for pyrrolidine protons (δ 3.5–4.5 ppm), pyrimidine aromatic protons (δ 8.0–8.5 ppm), and tetrahydropyran methylene groups (δ 1.5–2.2 ppm) .
    • IR Spectroscopy: Confirm the carbonyl stretch (~1650–1700 cm⁻¹) and ether linkages (C-O stretch ~1200 cm⁻¹) .

Intermediate Research Questions

Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for biological assays?

Methodological Answer:

  • Salt Formation: React the compound with HCl or trifluoroacetic acid to form water-soluble hydrochloride salts. Monitor pH stability via potentiometric titration .
  • Co-Solvent Systems: Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers. Validate solubility via dynamic light scattering (DLS) .
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydropyran ring via post-synthetic oxidation or reductive amination .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based ADP-Glo™ kinase assays (e.g., against CDK2 or Aurora kinases). Calculate IC₅₀ values from dose-response curves .
    • Binding Affinity: Perform surface plasmon resonance (SPR) to measure dissociation constants (KD) .
  • Computational Docking: Model interactions using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with pyrimidine and steric complementarity with the pyrrolidine-tetrahydropyran scaffold .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve metabolic stability?

Methodological Answer:

  • Fluorine Substitution: Replace hydrogen atoms at metabolically labile positions (e.g., pyrrolidine C-3 or pyrimidine C-5) with fluorine to block CYP450-mediated oxidation .
  • Ring Rigidity: Substitute tetrahydropyran with a bicyclic system (e.g., octahydroisoquinoline) to reduce conformational flexibility and oxidative degradation .
  • In Vivo PK Studies: Administer analogs to rodents and analyze plasma half-life (t½) via LC-MS/MS. Compare AUC values to prioritize candidates .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation:
    • Reproduce results in orthogonal assays (e.g., switch from fluorescence to radiometric kinase assays) .
    • Control for off-target effects via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .
  • Data Triangulation: Combine biochemical data with transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS) to identify confounding pathways .

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